2-(Pyren-1-yl)ethan-1-ol
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Overview
Description
2-(Pyren-1-yl)ethan-1-ol is an organic compound that features a pyrene moiety attached to an ethanol group. Pyrene is a polycyclic aromatic hydrocarbon known for its photophysical and electronic properties. The presence of the ethanol group makes this compound versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyren-1-yl)ethan-1-ol typically involves the reaction of pyrene with ethylene oxide or ethylene glycol under acidic or basic conditions. One common method is the Friedel-Crafts alkylation of pyrene with ethylene oxide in the presence of a Lewis acid catalyst such as aluminum chloride . Another approach involves the reduction of 2-(Pyren-1-yl)acetaldehyde using sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation or catalytic hydrogenation processes. The choice of method depends on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Pyren-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
Oxidation: 2-(Pyren-1-yl)acetaldehyde, 2-(Pyren-1-yl)acetic acid.
Reduction: 2-(Pyren-1-yl)ethane.
Substitution: Various substituted pyrene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Pyren-1-yl)ethan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Pyren-1-yl)ethan-1-ol is primarily related to its ability to interact with various molecular targets through non-covalent interactions such as π-π stacking and hydrogen bonding . These interactions can influence the behavior of biological molecules and materials, making it useful in a variety of applications.
Comparison with Similar Compounds
Similar Compounds
1-(Pyren-1-yl)ethanol: Similar structure but with a hydroxyl group directly attached to the pyrene ring.
2-(Pyren-1-yl)acetaldehyde: An oxidized form of 2-(Pyren-1-yl)ethan-1-ol.
2-(Pyren-1-yl)acetic acid: Another oxidized derivative with a carboxylic acid group.
Uniqueness
This compound is unique due to its combination of a pyrene moiety and an ethanol group, which provides a balance of hydrophobic and hydrophilic properties. This makes it versatile for various chemical reactions and applications in different fields.
Properties
CAS No. |
93654-96-7 |
---|---|
Molecular Formula |
C18H14O |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
2-pyren-1-ylethanol |
InChI |
InChI=1S/C18H14O/c19-11-10-12-4-5-15-7-6-13-2-1-3-14-8-9-16(12)18(15)17(13)14/h1-9,19H,10-11H2 |
InChI Key |
SQBQYJJJOFDXCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCO |
Origin of Product |
United States |
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